molecular formula C16H15N3O3 B2623853 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 1251543-37-9

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2623853
CAS No.: 1251543-37-9
M. Wt: 297.314
InChI Key: DNODMWJRAITRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a chemical entity of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are established as privileged scaffolds in pharmaceutical development due to their favorable metabolic profile and ability to engage in hydrogen bonding, serving as effective ester and amide bioisosteres . The 1,3,4-oxadiazole core is a well-documented pharmacophore present in various therapeutic agents, including HIV-integrase inhibitors, antibacterial drugs, and antihypertensive agents . Structural Features and Research Utility The specific molecular architecture of this compound, incorporating a 2,5-dimethylfuran moiety linked to the 1,3,4-oxadiazole ring, makes it a valuable building block for constructing diverse compound libraries. Its structure is characterized by a pi-conjugation system, which can be exploited in the design of donor-acceptor molecules for materials science applications . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. While the specific biological activity profile for this exact compound requires further investigation, structurally related N-phenylacetamide derivatives bearing 1,3,4-oxadiazole and other heterocyclic rings have demonstrated a range of pharmacological properties in scientific literature, including antimicrobial, anticancer, and antiprotozoal activities . This suggests its potential utility as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Usage Notes This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. It is strictly prohibited for personal use. Proper safety protocols, including the use of personal protective equipment, should be followed when handling this compound. Researchers should conduct all necessary safety assessments before initiating experimental work.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)15-18-19-16(22-15)17-14(20)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODMWJRAITRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiators include:

  • Oxadiazole substituent : A 2,5-dimethylfuran-3-yl group, which enhances lipophilicity compared to simpler phenyl or alkyl substituents.
Table 1: Structural Comparison of Selected Analogs
Compound Oxadiazole Substituent Acetamide/Functional Group Additional Features
Target Compound 2,5-Dimethylfuran-3-yl 2-Phenylacetamide None
(Furan-2-yl)-1-(5-substituted phenyl)methanimine Substituted phenyl Methanimine (Schiff base) Furan-2-yl linkage
N-[(2S,3S,5S)-5-Amino-...]acetamide None (hexane backbone) 2-(2,6-Dimethylphenoxy)acetamide Amino, hydroxy, diphenylhexane
N-(5-Chloro-2-methoxyphenyl)butanamide 5-Chloro-2-methoxyphenyl Thioacetamide Butanamide chain, sulfur linkage

Key Differentiators and Limitations

  • Limitations : Lack of empirical data on the target compound’s activity necessitates further in vitro/in vivo studies. Additionally, synthetic yields for furan-containing oxadiazoles may be lower due to steric hindrance during condensation .

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Molecular Formula: C17_{17}H14_{14}N3_{3}O3_{3}
Molecular Weight: 314.36 g/mol
CAS Number: 1021092-15-8

This compound features a unique combination of a phenylacetamide structure with a substituted oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study on similar oxadiazole derivatives reported potent antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The presence of the 2,5-dimethylfuran group is believed to enhance this activity by improving lipophilicity and membrane permeability.

Anticancer Activity

This compound has shown promise in anticancer studies. A molecular docking study indicated that the compound interacts effectively with cancer-related targets, potentially inhibiting tumor growth . In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM .

Anticonvulsant Activity

The structural features of phenylacetamides have been associated with anticonvulsant properties. A comparative study found that derivatives similar to this compound exhibited significant anticonvulsant effects in animal models . The mechanism is thought to involve modulation of GABA receptors and inhibition of excitatory neurotransmitter release.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Oxadiazole RingEnhances antimicrobial and anticancer properties
Dimethylfuran SubstitutionImproves lipophilicity and cellular uptake
Phenylacetamide BackboneContributes to anticonvulsant activity

Case Studies

  • Antibacterial Study : A series of oxadiazole derivatives were synthesized and tested for antibacterial efficacy. The compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active compound demonstrated an MIC of 16 µg/mL against Staphylococcus aureus .
  • Anticancer Evaluation : In a study evaluating the anticancer potential of phenylacetamides, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of oxadiazole intermediates. For example:

  • Step 1: Reacting hydrazides with acid chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine as a base, followed by refluxing for 4–7 hours in solvents like toluene or dimethylformamide (DMF) .
  • Step 2: Cyclization of intermediates using NaN₃ or other azide sources under reflux conditions (toluene:water, 8:2) to form the oxadiazole core .
  • Step 3: Coupling the oxadiazole intermediate with phenylacetamide derivatives via nucleophilic substitution or condensation reactions. TLC (hexane:ethyl acetate, 9:1) is used to monitor reaction progress .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Characterization involves:

  • Melting Point Determination: To assess purity and consistency with literature values .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Peaks corresponding to aromatic protons (δ 7.2–7.5 ppm), oxadiazole carbons (δ 160–165 ppm), and dimethylfuran substituents (δ 2.1–2.5 ppm for methyl groups) .
    • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
  • Elemental Analysis: To verify C, H, N, and O composition .

Q. What purification methods are recommended for isolating the final product?

Methodological Answer:

  • Recrystallization: Use ethanol or pet-ether for solid products to remove impurities .
  • Liquid-Liquid Extraction: For liquid intermediates, employ ethyl acetate (3 × 20 mL) followed by drying over Na₂SO₄ and solvent evaporation .
  • Chromatography: Column chromatography (silica gel, hexane:ethyl acetate gradient) for complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while toluene reduces side reactions .
  • Catalyst Use: Sodium hydride (NaH) or triethylamine improves coupling reactions between oxadiazole and acetamide moieties .
  • Temperature Control: Reflux at 80–100°C for 4–6 hours balances reaction speed and byproduct formation .
  • Kinetic Monitoring: Use TLC or HPLC to identify optimal reaction termination points .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR Studies: Compare analogs like 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (benzyl group) vs. 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (phenyl group). The benzyl substituent may enhance lipophilicity and membrane permeability, altering bioactivity .
  • Dose-Response Assays: Quantify IC₅₀ values to differentiate true activity from assay noise .
  • Target Binding Studies: Use molecular docking to identify interactions with enzymes (e.g., lipoxygenase) or receptors .

Q. What computational methods are suitable for predicting biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cyclooxygenase-2) .
  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with activity data .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories using GROMACS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance oxidative stability or electron-donating groups (e.g., -OCH₃) to improve solubility .
  • Bioisosteric Replacement: Replace the dimethylfuran group with benzodioxole (e.g., N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide ) to modulate metabolic stability .
  • Hybridization: Combine oxadiazole and thiadiazole cores to exploit dual mechanisms of action .

Q. What are the proposed mechanisms of action for this compound in pharmacological studies?

Methodological Answer:

  • Enzyme Inhibition: Potential inhibition of lipoxygenase or cyclooxygenase via H-bonding between the oxadiazole nitrogen and catalytic residues .
  • Receptor Antagonism: Interaction with G-protein-coupled receptors (GPCRs) via the phenylacetamide moiety .
  • Antimicrobial Activity: Disruption of bacterial cell membranes via hydrophobic interactions with the dimethylfuran group .

Q. How can analytical methods be validated for stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • Stability-Indicating Assays: Develop HPLC methods (C18 column, acetonitrile:water gradient) to resolve parent compound from degradants .
  • pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–13) to simulate gastrointestinal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.